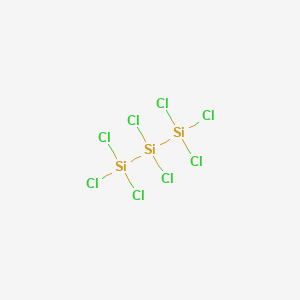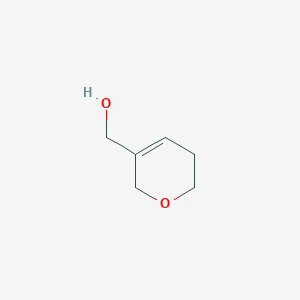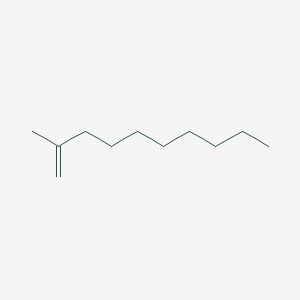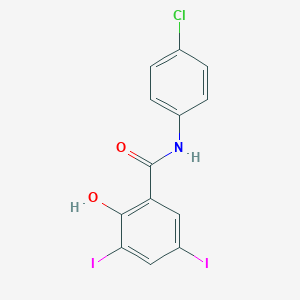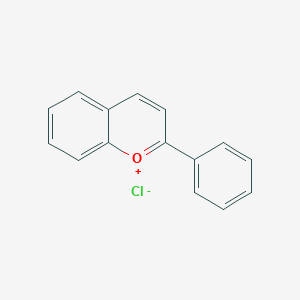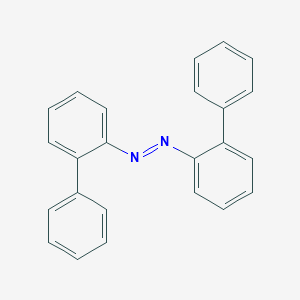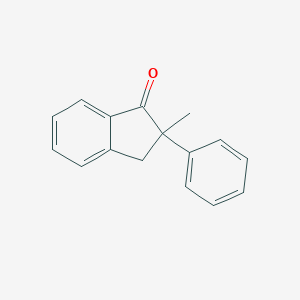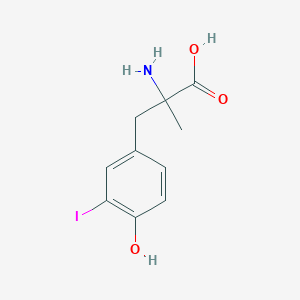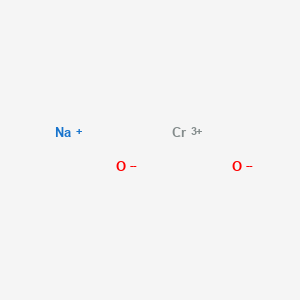
Sodium chromite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium chromite is a chemical compound with the formula Na2CrO2. It is a yellowish-green crystalline solid that is soluble in water and has a metallic taste. Sodium chromite is used in various industrial applications, including the production of pigments, ceramics, and chrome plating. It is also used in scientific research as a reagent and catalyst.
Mécanisme D'action
Sodium chromite acts as a reducing agent in various reactions. It donates electrons to the reactants, thereby reducing them. Sodium chromite is also used as a catalyst in some reactions, where it speeds up the rate of the reaction without being consumed in the process.
Effets Biochimiques Et Physiologiques
Sodium chromite is not used in any biochemical or physiological processes in the body. It is not considered to be toxic, but it should be handled with care as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium chromite has several advantages as a reagent and catalyst in laboratory experiments. It is a relatively inexpensive compound and is readily available. Sodium chromite is also stable and can be stored for long periods without degradation. However, sodium chromite has some limitations as well. It is not very reactive and may require high temperatures or pressures to be effective in some reactions.
Orientations Futures
There are several future directions for research on sodium chromite. One area of interest is the development of new synthesis methods for sodium chromite that are more efficient and environmentally friendly. Another area of research is the use of sodium chromite in the production of new materials, such as nanomaterials and biomaterials. Finally, there is potential for the use of sodium chromite in the development of new catalysts for chemical reactions.
Méthodes De Synthèse
Sodium chromite can be synthesized by the reduction of sodium dichromate with sodium sulfite in aqueous solution. The reaction is as follows:
Na2Cr2O7 + 3Na2SO3 + H2O → 2Na2CrO2 + 3Na2SO4 + 2H2O
Applications De Recherche Scientifique
Sodium chromite is used in scientific research as a reagent and catalyst. It is used in the synthesis of organic compounds and as a reducing agent in various reactions. Sodium chromite is also used in the production of pigments and dyes.
Propriétés
Numéro CAS |
12314-42-0 |
|---|---|
Nom du produit |
Sodium chromite |
Formule moléculaire |
CrNaO2 |
Poids moléculaire |
106.985 g/mol |
Nom IUPAC |
sodium;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/Cr.Na.2O/q+3;+1;2*-2 |
Clé InChI |
ALMAEWAETUQTEP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Na+].[Cr+3] |
SMILES canonique |
[O-2].[O-2].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



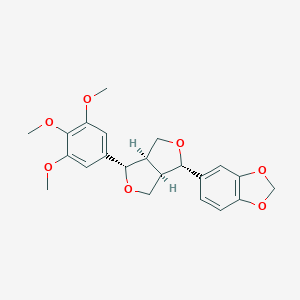
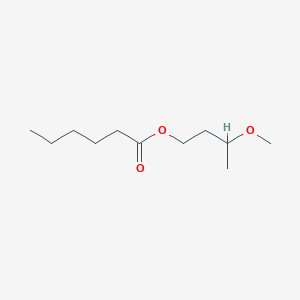
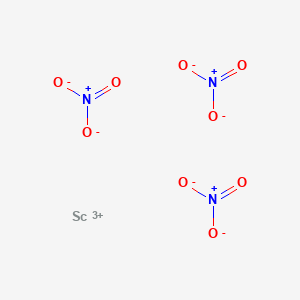
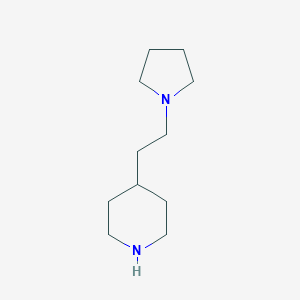
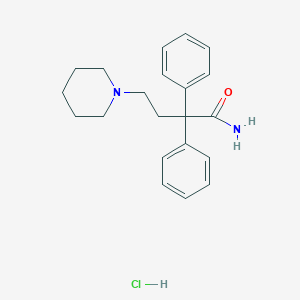
![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)
